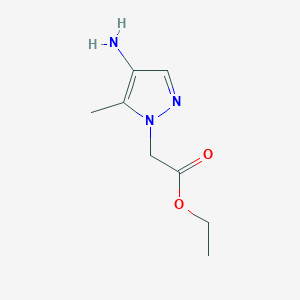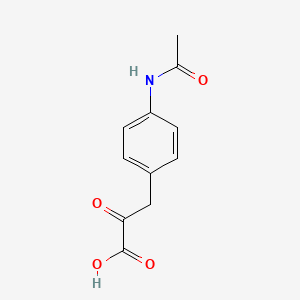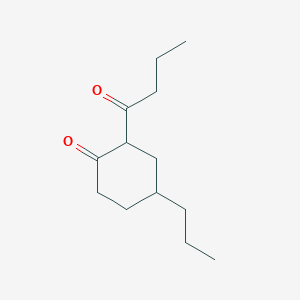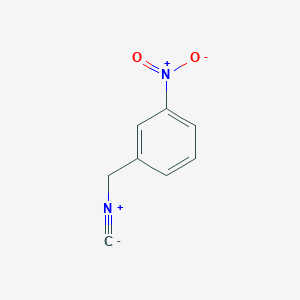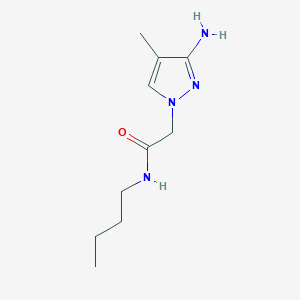
2-(sec-Butoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(sec-Butoxy)ethan-1-amine is an organic compound with the molecular formula C6H15NO It is a secondary amine with a butoxy group attached to the ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)ethan-1-amine typically involves the reaction of sec-butyl alcohol with ethylene oxide to form 2-(sec-butoxy)ethanol. This intermediate is then reacted with ammonia or an amine under suitable conditions to yield this compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs. Safety measures are also crucial due to the potential hazards associated with the reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted amines or ethers.
Scientific Research Applications
2-(sec-Butoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of amines with biological systems.
Industry: This compound is used in the production of surfactants, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(sec-Butoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The butoxy group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxy)ethan-1-amine: Similar in structure but with a tert-butoxy group instead of a sec-butoxy group.
2-Butoxyethan-1-amine: Lacks the sec- prefix, indicating a different structural arrangement of the butoxy group.
1-(sec-Butoxy)-2-propanamine: Another related compound with a different carbon chain length and arrangement.
Uniqueness
2-(sec-Butoxy)ethan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-butan-2-yloxyethanamine |
InChI |
InChI=1S/C6H15NO/c1-3-6(2)8-5-4-7/h6H,3-5,7H2,1-2H3 |
InChI Key |
BBBXFSMUUJXLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


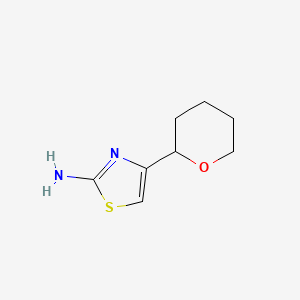

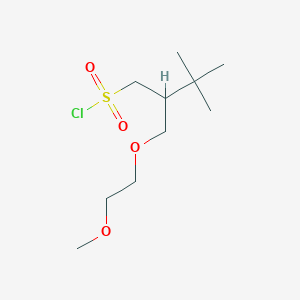

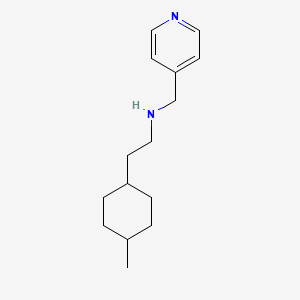
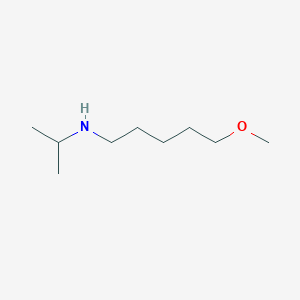
![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
